Cerium(IV) hydroxide

Beschreibung

Significance of Cerium(IV) Hydroxide (B78521) in Contemporary Chemical Science

The importance of Cerium(IV) hydroxide in modern chemistry is multifaceted, with its applications spanning catalysis, materials science, and environmental technology. Its ability to act as a catalyst is one of its most valuable properties, enhancing reaction rates and efficiency in various chemical processes. chemimpex.com

Key areas of application include:

Catalysis: this compound is a precursor in the preparation of cerium oxide (ceria, CeO₂), a crucial component in automotive three-way catalytic converters. srce.hrchemimpex.com These converters reduce harmful emissions by facilitating the oxidation of carbon monoxide and the reduction of nitrogen oxides. The catalytic efficiency is closely linked to the material's oxygen storage capacity, which is governed by the Ce⁴⁺/Ce³⁺ redox cycle. srce.hrresearchgate.net It also serves as a catalyst in organic synthesis. chemimpex.com

Materials Science: In the glass and ceramics industry, the compound is used to decolorize and clarify glass, enhancing optical clarity. samaterials.comstanfordmaterials.com It is also incorporated into ceramics to improve durability and resistance to thermal shock. chemimpex.com Furthermore, this compound is a key starting material for producing cerium oxide nanoparticles, which are utilized in solid oxide fuel cells and sensors due to their high reactivity and surface area.

Environmental Remediation: The compound is effective in environmental cleanup efforts, such as the removal of pollutants from wastewater. chemimpex.com Its catalytic properties are harnessed in Fenton-like reactions to generate reactive oxygen species that degrade organic pollutants. Additionally, cerium-based materials have been explored for the removal of heavy metals. chemimpex.com

Other Industrial Uses: It acts as a stabilizer for polyvinyl chloride plastics and is used to synthesize paint driers. stanfordmaterials.com In metallurgy, it serves as a spheroidizing agent in the production of ductile iron and as a raw material for certain alloys. samaterials.comstanfordmaterials.com It is also employed as an additive in electroplating technology. stanfordmaterials.com

Table 1: Key Industrial Applications of this compound

| Application Area | Specific Use | Benefit |

|---|---|---|

| Catalysis | Automotive Catalytic Converters | Reduces harmful vehicle emissions. |

| Organic Synthesis | Enhances reaction rates and efficiency. chemimpex.com | |

| Materials Science | Glass & Ceramics Manufacturing | Acts as a decolorant, clarifier, and durability enhancer. samaterials.comstanfordmaterials.comchemimpex.com |

| Nanoparticle Production | Precursor for CeO₂ nanoparticles used in fuel cells and sensors. | |

| Environmental Remediation | Wastewater Treatment | Degrades organic pollutants and removes heavy metals. chemimpex.com |

| Plastics & Coatings | PVC Stabilizer & Paint Driers | Improves plastic stability and acts as a drying agent in paints. stanfordmaterials.com |

Fundamental Research Landscape of Cerium(IV) Oxidation States and Reactivity

The fundamental research on this compound is intrinsically linked to the electronic structure and reactivity of the cerium ion, particularly its ability to exist in two stable oxidation states, Ce(III) and Ce(IV). srce.hr Cerium is the most stable of the lanthanides in the +4 oxidation state. researchgate.net The reversible transition between these two states (Ce³⁺ ↔ Ce⁴⁺ + e⁻) is the cornerstone of its chemical behavior and catalytic prowess. nih.gov

The reactivity of cerium(IV) is significantly influenced by its chemical environment. As a strong Lewis acid, the hydrated cerium(IV) ion, [Ce(H₂O)n]⁴⁺, is prone to hydrolysis and polymerization in aqueous solutions, except under highly acidic conditions. researchgate.net This hydrolysis leads to the formation of a gelatinous precipitate, generally described as hydrated Ce(IV) oxide (CeO₂·xH₂O), which is essentially this compound. wikipedia.orgnih.gov The solubility of this compound is substantially lower than that of its Ce(III) counterpart by several orders of magnitude. nih.gov

Research has shown that the Ce(IV)/Ce(III) redox potential is highly dependent on factors such as pH and the presence of complexing agents. nih.gov The standard potential for the Ce(IV)aq/Ce(III)aq couple is approximately +1.72 V, highlighting its strong oxidizing power. nih.gov In acidic media, cerium(IV) is a potent one-electron oxidant used in various synthetic applications, including aqueous polymer synthesis and the oxidation of organic compounds like aldehydes and ketones. researchgate.net The mechanism often involves a radical-like hydrogen atom abstraction. researchgate.net

Recent studies have focused on manipulating the ligand environment around the cerium ion to control its redox properties and stabilize different oxidation states. rsc.orgacs.org By using specific ligand frameworks, researchers have been able to significantly alter the electrochemical potential of the Ce(III)/Ce(IV) couple and isolate stable cerium(IV) complexes. acs.org This research opens avenues for designing new cerium-based reagents and catalysts with tailored reactivity for specific chemical transformations. rsc.orgacs.org

Table 2: Selected Properties of this compound

| Property | Value / Description |

|---|---|

| Chemical Formula | Ce(OH)₄ |

| Appearance | Yellowish or pale brown powder. wikipedia.orgsamaterials.com |

| Molar Mass | 208.15 g/mol . samaterials.comstanfordmaterials.com |

| CAS Number | 12014-56-1. wikipedia.org |

| Solubility | Insoluble in water; soluble in concentrated acids. wikipedia.org |

| Key Feature | Undergoes redox cycling between Ce(IV) and Ce(III) states. |

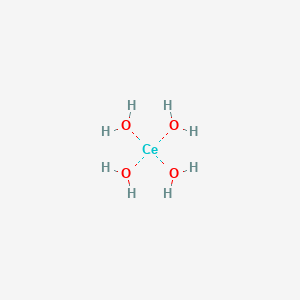

Structure

2D Structure

Eigenschaften

IUPAC Name |

cerium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCLPLBKVSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [MSDSonline] | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium perhydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12014-56-1 | |

| Record name | Cerium perhydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis Methodologies and Controlled Preparation of Cerium Iv Hydroxide Materials

Advanced Chemical Synthesis Routes for Cerium(IV) Hydroxide (B78521)

The synthesis of Cerium(IV) hydroxide is predominantly achieved through the oxidation of cerium(III) precursors. This transformation is fundamental to obtaining the desired tetravalent cerium compound.

Oxidation of Cerium(III) Precursors in Aqueous Media

The conversion of cerium(III) to cerium(IV) is readily accomplished in weakly acidic or alkaline solutions using various oxidizing agents. acs.org Common precursors include cerium(III) nitrate (B79036) and cerium(III) carbonate. wikipedia.org The oxidation process can be carried out using agents like hydrogen peroxide, potassium permanganate (B83412), or even atmospheric oxygen under specific conditions. researchgate.netresearchgate.net For instance, cerium(III) carbonate can be reacted with acetic acid and then oxidized with hydrogen peroxide in a basic medium to yield this compound. wikipedia.org Similarly, starting with cerium(III) nitrate, oxidation with hydrogen peroxide in the presence of ammonia (B1221849) leads to the formation of a cerium peroxide intermediate, which then converts to this compound. wikipedia.org

Wet air oxidation is another effective method, where air is bubbled through a slurry of cerium(III) hydroxide. researchgate.net This process is environmentally friendly and cost-effective. researchgate.net The efficiency of this oxidation is highly dependent on parameters such as pH, temperature, and air flow rate. acs.orgresearchgate.net

Precipitation Techniques and Influence of Reaction Parameters

Precipitation is a cornerstone technique for isolating this compound from solution. researchgate.net Following the oxidation of cerium(III), or by starting with a cerium(IV) salt solution, the addition of a base such as sodium hydroxide or ammonium (B1175870) hydroxide results in the precipitation of gelatinous this compound, often described as CeO₂·xH₂O. wikipedia.org

Several reaction parameters critically influence the characteristics of the precipitated material:

pH: The pH of the solution is a crucial factor. For the oxidation of Ce(III) to Ce(IV) to occur effectively, a weakly acidic or alkaline medium is necessary. acs.org During precipitation, a pH of around 9 is often targeted to ensure complete precipitation. jos.ac.cn However, if the pH rises above 8, there is a risk of forming an amorphous cerium hydroxide phase instead of a controlled particle formation. rsc.org

Temperature: Temperature affects the rate of reaction and the crystallinity of the product. In wet air oxidation, increasing the temperature from 40°C to 80°C significantly enhances the oxidation rate of cerium(III). acs.org

Oxidizing Agent Concentration: The concentration of the oxidizing agent, such as hydrogen peroxide, must be carefully controlled to ensure complete oxidation of the cerium(III) precursor.

Precursor Concentration: The initial concentration of the cerium salt can influence the particle size and morphology of the resulting this compound.

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Influence | Optimal Conditions/Observations | Reference(s) |

|---|---|---|---|

| pH | Affects oxidation state and precipitation | Oxidation of Ce(III) is favorable in weak acid or alkaline solutions. Precipitation is often complete at pH 9. | acs.orgjos.ac.cn |

| Temperature | Impacts reaction rate and crystallinity | Increased temperature (e.g., 80°C) enhances oxidation rate in wet air oxidation. | acs.org |

| Oxidizing Agent | Determines the efficiency of Ce(III) to Ce(IV) conversion | Hydrogen peroxide and potassium permanganate are commonly used. | researchgate.net |

| Precursor Type | Can affect the reaction pathway and intermediate products | Cerium(III) nitrate and carbonate are common starting materials. | wikipedia.org |

Granular Material Preparation via Controlled Basic Conditions

To obtain a more granular and easily filterable form of this compound, a method involving boiling an insoluble cerium(IV) salt in a sodium hydroxide solution can be employed. wikipedia.org This process promotes the formation of a denser, granular precipitate as opposed to the gelatinous form typically obtained through simple precipitation. Controlling the basic conditions, such as the concentration of the hydroxide solution and the boiling time, is essential for achieving the desired granular morphology.

Sol-Gel and Hydrothermal Synthesis Approaches for Nanomaterials

For the synthesis of nanostructured this compound, which is a precursor for ceria (CeO₂) nanoparticles, sol-gel and hydrothermal methods are frequently utilized. jos.ac.cnindexcopernicus.com

The sol-gel method involves the creation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like material with a liquid-filled network). This method allows for excellent control over the particle size and morphology of the resulting nanomaterials. mdpi.com For instance, using cerium nitrate hexahydrate and poly(allylamine) as a template, CeO₂ nanoparticles can be synthesized via a sol-gel route, where the intermediate is this compound. mdpi.com

Hydrothermal synthesis is another powerful technique for producing crystalline nanoparticles. indexcopernicus.comntu.edu.sg This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave or a hydrothermal bomb. ntu.edu.sg By adjusting parameters such as the precursor type (e.g., cerium hydroxide or cerium acetate), pH, temperature, and reaction time, the crystallinity and size of the resulting ceria nanoparticles, formed via a this compound intermediate, can be precisely controlled. ntu.edu.sgresearchgate.net For example, hydrothermal treatment of this compound at 250°C can produce crystalline ceria nanoparticles with an average size of 5-6 nm. ntu.edu.sg

Green Synthesis Strategies for this compound

In recent years, there has been a growing interest in developing environmentally friendly synthesis methods. Green synthesis utilizes natural resources, such as plants, to mediate the formation of nanoparticles, reducing the need for toxic chemicals.

Biomediated Synthesis using Plant Extracts

Plant extracts contain a variety of biomolecules, including flavonoids, polyphenols, and terpenoids, which can act as reducing and capping agents in the synthesis of nanoparticles. mdpi.com In the context of this compound and subsequent ceria nanoparticle synthesis, plant extracts can facilitate the formation of the initial cerium hydroxide precipitate.

For example, aqueous extracts from plants like Azadirachta Indica (Neem), Lycium cooperi, and Oroxylum indicum have been successfully used in the green synthesis of ceria nanoparticles. materialsciencejournal.orgmdpi.comrsc.org The general process involves mixing a cerium salt solution, such as cerium nitrate hexahydrate, with the plant extract. mdpi.com The bioactive compounds in the extract induce the precipitation of cerium hydroxide (Ce(OH)₃), which is then calcined to form ceria (CeO₂) nanoparticles. mdpi.com While the primary product after calcination is ceria, the initial precipitate formed through the action of the plant extract is a cerium hydroxide.

Table 2: Examples of Plant Extracts Used in Green Synthesis of Ceria Nanoparticles (via Cerium Hydroxide intermediate)

| Plant Species | Part Used | Key Findings | Reference(s) |

|---|---|---|---|

| Azadirachta Indica (Neem) | Leaf | Low-cost, non-toxic method for fabricating ceria nanoparticles. | materialsciencejournal.org |

| Lycium cooperi | - | Green precipitation method to produce spherical CeO₂ nanoparticles with an average size of ~85 nm. | mdpi.com |

| Oroxylum indicum | Fruit | Phytochemicals act as reducing, stabilizing, and capping agents. | rsc.org |

| Acorus calamus | - | Synthesized CeO₂ nanoparticles with an average size of 22.03 nm. | nih.gov |

| Chelidonium majus | - | Produced spherical cerium oxide nanoparticles with an average size of 6 to 10 nm. | mdpi.com |

Environmentally Benign Precursor Utilization

The synthesis of this compound is increasingly shifting towards methodologies that employ environmentally benign precursors, minimizing the use of toxic and hazardous materials. mdpi.com A notable green approach involves the use of aqueous extracts from plants like Lycium cooperi as reducing and capping agents. mdpi.com In such methods, a cerium salt, like cerium nitrate hexahydrate, is dissolved in the plant extract. The phytochemicals present in the extract, such as alkaloids, flavonoids, and carbohydrates, facilitate the formation of cerium(III) hydroxide precipitates. mdpi.com These precipitates are then calcined to yield cerium oxide nanoparticles, with the initial hydroxide formation being a crucial intermediate step. mdpi.com This biogenic approach avoids the need for harsh chemical reducing agents and organic solvents, aligning with the principles of green chemistry. mdpi.com

Another strategy involves using common and relatively safe chemicals. For instance, the precipitation of this compound can be achieved using simple bases like ammonium hydroxide or sodium hydroxide from a cerium salt solution. nih.gov The use of urea (B33335) as a precipitating agent in hydrothermal synthesis is also considered a more environmentally friendly route, as it decomposes in solution to gradually generate the precipitating agent, ensuring a more controlled and uniform reaction. indexcopernicus.comcambridge.org These methods, while not entirely "green" in the sense of using plant extracts, represent a move towards less hazardous and more controlled chemical processes. indexcopernicus.comcambridge.org

Control of Material Characteristics through Synthesis Parameters

The physicochemical properties of this compound are highly dependent on the parameters used during its synthesis. By carefully controlling these conditions, it is possible to tailor the material's characteristics for specific applications.

Influence of pH, Temperature, and Oxidizing Agent Concentration on Crystallinity and Hydration

The pH of the reaction medium is a critical factor influencing the synthesis of this compound and its subsequent conversion to cerium oxide. researchgate.net The hydrolysis of Ce⁴⁺ ions to form this compound precipitate is highly pH-dependent, typically occurring at a pH between 0.7 and 1.0. google.com In contrast, trivalent rare earth ions precipitate at a much higher pH range of 6-8. google.com This significant difference in precipitation pH is a cornerstone of separating cerium from other rare earths. google.com Studies have shown that increasing the pH during precipitation can lead to a decrease in the crystallite size of the resulting cerium oxide nanoparticles. nih.gov For instance, at a pH of 12, an abundance of Ce⁴⁺ ions on the particle surface was observed, resulting in smaller nanoparticles with a spherical morphology. nih.gov The pH also affects the surface charge and pore size of the final material. researchgate.net

Temperature plays a significant role in the crystallinity and particle size of the synthesized material. In hydrothermal synthesis using Ce(IV) precursors, an increase in the precipitation temperature has been found to decrease the crystallite size while increasing the specific surface area. researchgate.net This is attributed to a higher nucleation rate at elevated temperatures. researchgate.net For example, CeO₂ powders synthesized hydrothermally at 180°C from cerium(IV) salts exhibited very fine particle sizes of around 30 Å. researchgate.net Calcination temperature is also a key parameter; heating this compound at temperatures between 400–600°C leads to the formation of CeO₂ nanoparticles with oxygen vacancies, which are crucial for catalytic applications.

The concentration of the oxidizing agent is another vital parameter, particularly when starting from a Ce(III) precursor. Hydrogen peroxide is a commonly used oxidant. google.com The efficiency of the oxidation of Ce(III) to Ce(IV) is dependent on the concentration of the oxidizing agent and the reaction temperature, with efficiencies greater than 97% being achievable. The concentration of the oxidant can influence the purity and the stoichiometry of the final this compound product.

Stoichiometric Control and Inert Atmosphere Considerations

Achieving the correct stoichiometry, Ce(OH)₄, is crucial for the properties of the material. The synthesis of this compound often involves the oxidation of a Ce(III) precursor, and ensuring complete oxidation is key to obtaining a pure Ce(IV) product. The presence of any remaining Ce(III) can lead to a non-stoichiometric product, which may be desirable for certain applications but represents a lack of control for others. akjournals.com The ratio of Ce³⁺ to Ce⁴⁺ ions is influenced by factors like particle size and pH. nih.gov Using a tetravalent cerium precursor can lead to a powder with an almost ideal stoichiometry in the particle's interior. researchgate.net

To prevent the reduction of Ce⁴⁺ back to Ce³⁺, especially at elevated temperatures during subsequent processing, synthesis is sometimes carried out under an inert atmosphere. However, some synthesis methods for related mixed oxides have shown that calcination under an inert N₂ atmosphere can improve fresh surface area and pore volume but may lower the thermal stability. rsc.org For the synthesis of highly pure products, especially when dealing with high-temperature combustion methods, an inert atmosphere can be a requirement to prevent unwanted side reactions. scirp.org

Impact of Precursor Choice on Product Morphology and Purity

The choice of the initial cerium precursor has a significant impact on the morphology, purity, and properties of the resulting this compound and its derivative, cerium oxide. Different precursors lead to variations in particle size, shape, and crystalline structure. researchgate.netacs.orgnih.gov

For instance, hydrothermal synthesis using cerium(IV) salts as precursors yields very fine nanoparticles (around 30 Å), whereas using a cerium(III) salt results in a coarser particle size (around 160 Å). researchgate.net The crystallite size of powders derived from Ce(IV) compounds is also dependent on the treatment temperature, a sensitivity not observed with Ce(III) precursors. researchgate.net

Different cerium salts used as precursors, such as cerium nitrate, cerium oxalate, and cerium perchlorate, lead to cerium oxides with varying structural properties after pyrolysis. acs.orgnih.gov The use of cerium(III) carbonate reacted with acetic acid followed by oxidation is one method to produce this compound. Another common precursor is ammonium cerium nitrate, which can be used in a simple wet chemical route to produce nanocrystalline this compound. jos.ac.cn The purity of the final product is also tied to the precursor, as impurities present in the starting material can be carried through the synthesis process. The selection of the precursor is therefore a critical step in designing a synthesis route for this compound with desired characteristics.

The table below summarizes the effect of different precursors on the resulting cerium oxide properties after pyrolysis of the hydroxide intermediate.

| Precursor for Cerium Hydroxide | Pyrolysis Conditions | Resulting CeO₂ Properties | Reference |

| Cerium Nitrate | 340 °C for 15 h | Best reducibility and sulfurization performance | acs.orgnih.gov |

| Cerium Oxalate | 300 °C for 20 h | Varied structural properties | acs.orgnih.gov |

| Cerium Perchlorate | 260 °C for 10 h | Varied structural properties | acs.orgnih.gov |

Pyrolysis of Cerium Hydroxide for Related Cerium Oxide Materials

The thermal decomposition, or pyrolysis, of this compound is a standard method for producing cerium(IV) oxide (CeO₂), a technologically important material. wikipedia.org Heating Ce(OH)₄ above 200°C initiates the decomposition process, yielding CeO₂ and water vapor. The specific temperature and duration of the pyrolysis have a profound effect on the properties of the resulting cerium oxide.

Thermogravimetric analysis (TGA) shows that the decomposition of this compound can occur in stages, with the removal of hydroxyl groups and water molecules at different temperatures. indexcopernicus.comresearchgate.net For example, one study indicated a weight loss corresponding to the removal of two hydroxyl molecules between 30°C and 120°C. researchgate.net The complete conversion to CeO₂ generally occurs at higher temperatures, often in the range of 300°C to 600°C. indexcopernicus.com

The pyrolysis conditions directly influence the surface area, crystallite size, and defect chemistry of the resulting CeO₂. acs.orgnih.gov For instance, calcination at 340°C for 15 hours from a cerium hydroxide precursor (derived from cerium nitrate) was one of the methods used to prepare CeO₂ samples for further testing. acs.orgnih.gov The resulting cerium oxide from the pyrolysis of different cerium-containing precursors, including cerium hydroxide, exhibited different surface areas and pore volumes. acs.org The control over the pyrolysis process is therefore essential for tuning the properties of the final cerium oxide material for applications in catalysis, fuel cells, and polishing agents. wikipedia.org

The table below details the pyrolysis conditions for various cerium precursors to obtain cerium oxide.

| Precursor | Pyrolysis Temperature (°C) | Pyrolysis Duration (h) | Reference |

| Cerium Hydroxide | 340 | 15 | acs.orgnih.gov |

| Cerium Oxalate | 300 | 20 | acs.orgnih.gov |

| Cerium Nitrate | 340 | 15 | acs.orgnih.gov |

| Cerium Perchlorate | 260 | 10 | acs.orgnih.gov |

Structural Elucidation and Spectroscopic Characterization of Cerium Iv Hydroxide

Advanced Diffraction Techniques

Diffraction methods are fundamental in determining the atomic and molecular structure of crystalline materials. For cerium(IV) hydroxide (B78521), both X-ray and electron diffraction provide critical insights into its structural arrangement.

X-ray Diffraction (XRD) for Crystal Structure, Phase Purity, and Crystallite Size Determination

X-ray diffraction (XRD) is a primary tool for analyzing the crystal structure of cerium(IV) hydroxide. Studies have shown that Ce(OH)₄ can exhibit a cubic fluorite structure. researchgate.net The diffraction patterns typically show peaks corresponding to specific crystallographic planes. For instance, diffraction peaks at 2θ values of approximately 28.5°, 33.0°, 47.2°, and 56.1° are attributed to the (111), (200), (220), and (311) lattice planes, respectively, confirming its crystalline nature. researchgate.netresearchgate.net However, some preparations of this compound may result in an amorphous structure, characterized by broad, non-distinct peaks in the XRD pattern. researchgate.netgoogle.com

The purity of the this compound phase is also assessed using XRD. The absence of peaks corresponding to other phases, such as cerium(III) hydroxide or other rare earth oxides, indicates high phase purity. researchgate.net The crystallinity can be influenced by the synthesis method; for example, heating can enhance the crystallinity of the material.

The size of the crystallites can be estimated from the broadening of the XRD peaks using the Scherrer equation. For nanocrystalline this compound, the average crystallite size has been reported to be in the range of 3–4 nm. researchgate.netjos.ac.cn In some cases, depending on the preparation method and subsequent treatments like calcination, the crystallite size can be tailored, with reported sizes ranging from approximately 7 to 13.4 nm. acs.orgscispace.com

Table 1: Representative XRD Data for this compound

| 2θ (degrees) | Miller Indices (hkl) | Crystal System | Reference |

|---|---|---|---|

| ~28.5 | (111) | Cubic | researchgate.netresearchgate.net |

| ~33.0 | (200) | Cubic | researchgate.netresearchgate.net |

| ~47.2 | (220) | Cubic | researchgate.netresearchgate.net |

| ~56.1 | (311) | Cubic | researchgate.net |

| ~59.0 | (222) | Cubic | researchgate.net |

Electron Diffraction for Microstructural Analysis

Electron diffraction, often performed within a transmission electron microscope (TEM), provides complementary information to XRD, especially for microstructural analysis of nanomaterials. Selected Area Electron Diffraction (SAED) patterns can confirm the crystalline structure identified by XRD. For cerium oxide-based materials, electron diffraction patterns have identified diffraction rings corresponding to the (100), (200), (220), and (311) reflection planes, which are consistent with the cubic arrangement of cerium oxide. elsevier.es High-resolution TEM (HRTEM) combined with XRD allows for a detailed analysis of microstructural effects, such as the average apparent size and shape of nanoparticles. oup.com Studies have revealed that cerium oxide nanoparticles can exhibit truncated octahedral shapes with uniform size distribution. oup.com

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule are invaluable for characterizing this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Identification and Coordination

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the hydroxyl (-OH) groups. The FTIR spectrum of Ce(OH)₄ shows characteristic absorption bands that confirm its composition. A broad absorption band observed in the region of 3000-3500 cm⁻¹ is typically attributed to the O-H stretching vibrations of the hydroxyl groups and adsorbed water molecules. researchgate.netresearchgate.net A band around 1620 cm⁻¹ can be assigned to the H-O-H bending vibrational mode of absorbed water. semanticscholar.org The intensity of the OH vibration mode in Ce(OH)₄ is significantly higher than in cerium oxide (CeO₂), confirming the presence of a large number of hydroxyl groups. researchgate.net A sharp and intense band around 523 cm⁻¹ is assigned to the Ce-O stretching vibration mode, indicating the formation of the cerium-oxygen bond. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3500 | O-H stretching (hydroxyl groups and water) | researchgate.netresearchgate.net |

| ~1620 | H-O-H bending (adsorbed water) | semanticscholar.org |

| ~523 | Ce-O stretching | researchgate.netresearchgate.net |

Raman Spectroscopy for Vibrational Modes and Structural Confirmation

Raman spectroscopy is another powerful technique for probing the vibrational modes and confirming the structure of cerium-based materials. For ceria (CeO₂), which has a fluorite-type cubic structure, a strong Raman peak is typically observed around 460-467 cm⁻¹. mdpi.commdpi.comaip.org This peak is assigned to the F₂g symmetric breathing mode of the oxygen atoms around the cerium ions. mdpi.comresearchgate.net The position and broadening of this peak are sensitive to the crystallite size, defects, and strain in the lattice. mdpi.comresearchgate.net While much of the literature focuses on CeO₂, the principles apply to the characterization of its hydrated form, this compound, as it converts to the oxide upon heating. Additional weak bands around 600 cm⁻¹ in ceria spectra are often attributed to oxygen defects. mdpi.comresearchgate.net

Table 3: Characteristic Raman Peak for Ceria-based Structures

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~460-467 | F₂g symmetric breathing mode of Ce-O | mdpi.commdpi.comaip.org |

| ~600 | Defect-induced mode (oxygen vacancies) | mdpi.comresearchgate.net |

UV/Visible Spectrophotometry for Electronic Absorption Characteristics

UV/Visible spectrophotometry provides information about the electronic transitions within a material. Cerium(IV) compounds are known for their strong absorption in the ultraviolet region. The UV-Vis absorption spectrum of nanocrystalline Ce(OH)₄ shows strong absorption below 400 nm, which is a characteristic feature of cerium(IV) compounds. jos.ac.cn This absorption is attributed to charge transfer transitions from the O 2p valence band to the Ce 4f band. osu.edu The absorption onset is typically around 400 nm, and a maximum absorption peak can be observed around 290 nm. osu.edu The position of the absorption edge can be used to estimate the optical band gap of the material.

Table 4: UV/Visible Absorption Characteristics of this compound

| Wavelength Range (nm) | Absorption Feature | Electronic Transition | Reference |

|---|---|---|---|

| < 400 | Strong Absorption | O 2p → Ce 4f charge transfer | jos.ac.cnosu.edu |

| ~290 | Absorption Maximum | O 2p → Ce 4f charge transfer | osu.edu |

Photoluminescence (PL) Spectroscopy for Optical Emission Properties

Photoluminescence (PL) spectroscopy is a crucial technique for investigating the optical emission properties of this compound, which arise from electron transitions. The emission characteristics of cerium compounds are highly dependent on the oxidation state of the cerium ion (Ce⁴⁺ or Ce³⁺) and its local environment. In nanocrystalline Ce(OH)₄, the PL spectra show distinct emission bands when compared to its calcined form, cerium dioxide (CeO₂). jos.ac.cnresearchgate.net

Studies on nanocrystalline this compound, synthesized via wet chemical routes, have revealed its unique luminescent behavior. When excited with a wavelength of 250 nm, nanocrystalline Ce(OH)₄ powder exhibits a different emission spectrum from that of bulk CeO₂. researchgate.net For comparison, bulk CeO₂ typically shows a broad emission band with a maximum at 417 nm, along with other peaks at approximately 478 nm, 520 nm, and 590 nm. researchgate.net The variance in the emission spectra between Ce(OH)₄ and CeO₂ underscores the influence of the hydroxide groups and the material's nanostructure on its electronic and optical properties. jos.ac.cnresearchgate.net

Furthermore, green photoluminescence has been observed at room temperature from cerium hydroxide layers. One study reported a distinct PL peak centered at 540 nm, which was attributed to the presence of a Ce(OH)₄ phase. aip.org This green emission was found to be thermally sensitive, disappearing upon high-temperature annealing, which transforms the hydroxide into an oxide. aip.org The investigation of these photoluminescent properties is essential for the potential application of this compound in optical devices. jos.ac.cnresearchgate.net

| Material | Excitation Wavelength (nm) | Observed Emission Peaks (nm) | Reference |

|---|---|---|---|

| Nanocrystalline Ce(OH)₄ | 250 | Emission bands differ significantly from bulk CeO₂ | jos.ac.cnresearchgate.net |

| Bulk CeO₂ | 250 | 417 (main), 478, 520, 590 | researchgate.net |

| Cerium Hydroxide Layer | Not specified | 540 (Green emission) | aip.org |

Surface-Sensitive Spectroscopic Probes

X-ray Photoelectron Spectroscopy (XPS) for Surface Oxidation States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and, most critically, the oxidation states of elements within the top few nanometers of a material's surface. For this compound, XPS is primarily used to distinguish between the Ce⁴⁺ and Ce³⁺ oxidation states, a key factor governing its chemical and catalytic properties. rsc.org

The analysis of the Ce 3d core level spectrum is particularly revealing. The spectrum is complex, featuring multiple peaks due to spin-orbit coupling (which splits the 3d level into 3d₅/₂ and 3d₃/₂ components) and final-state effects or multiplet splitting. thermofisher.comucl.ac.uk The resulting spectra for Ce⁴⁺ and Ce³⁺ are distinct. A characteristic feature of the Ce⁴⁺ state is a peak at a binding energy of approximately 917 eV (labeled u'''), which is absent in the spectrum for the Ce³⁺ state. thermofisher.comresearchgate.net By deconvoluting the complex Ce 3d envelope into its constituent peaks, the relative proportions of Ce⁴⁺ and Ce³⁺ on the surface can be quantified. researchgate.net

The O 1s spectrum provides complementary information, especially regarding the presence of hydroxide species. The O 1s signal can be deconvoluted into components representing different oxygen environments. Typically, peaks are assigned to lattice oxygen in an oxide (Ce⁴⁺-O) at around 529.7 eV, hydroxyl groups (Ce-OH) at approximately 531.8 eV, and adsorbed water molecules at higher binding energies. lib4ri.ch The presence and intensity of the Ce-OH peak can confirm the formation and extent of cerium hydroxide on the surface. lib4ri.ch Studies have shown that for as-synthesized ceria materials, the surface is often predominantly covered with cerium hydroxide. lib4ri.ch

| Core Level | Peak Label | Approximate Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|---|

| Ce 3d | v | ~882.1 | Ce⁴⁺ (3d₅/₂) | researchgate.net |

| v' | ~884.5 | Ce³⁺ (3d₅/₂) | researchgate.net | |

| v'' | ~888.5 | Ce⁴⁺ (3d₅/₂) | researchgate.net | |

| u | ~900.6 | Ce⁴⁺ (3d₃/₂) | researchgate.net | |

| u' | ~902.7 | Ce³⁺ (3d₃/₂) | researchgate.net | |

| u'' | ~907.4 | Ce⁴⁺ (3d₃/₂) | researchgate.net | |

| u''' | ~916.3 - 917 | Ce⁴⁺ (3d₃/₂) "Fingerprint" | thermofisher.comresearchgate.net | |

| v''' | ~898.0 | Ce⁴⁺ (3d₅/₂) | researchgate.net | |

| O 1s | - | ~529.7 | Lattice Oxygen (Ce⁴⁺-O) | lib4ri.ch |

| - | ~531.0 - 531.8 | Hydroxyl Groups (Ce-OH) | lib4ri.ch | |

| - | ~533.7 | Adsorbed Water (H₂O) | lib4ri.ch |

Resonant Photoelectron Spectroscopy (RPES) for Oxidation, Reduction, and Charge Transfer Phenomena

Resonant Photoelectron Spectroscopy (RPES) is a powerful synchrotron-based technique that offers enhanced sensitivity for probing the electronic states of specific elements, making it particularly useful for studying oxidation, reduction, and charge transfer in cerium compounds. The technique exploits the quantum mechanical interference between direct photoemission and a two-step autoionization process. mst.edu

For cerium, RPES involves tuning the incident photon energy to the Ce 4d absorption edge, which corresponds to the excitation of a 4d core electron to an empty 4f state (4d¹⁰4fⁿ → 4d⁹4fⁿ⁺¹). This excited state can then decay via an Auger-like process, resulting in a final state identical to that of direct photoemission from the valence band. This resonance phenomenon can dramatically enhance the photoemission intensity of the Ce 4f-derived states. mst.edubeilstein-journals.org

Crucially, the resonant energies are different for Ce³⁺ (4f¹) and Ce⁴⁺ (4f⁰) ions. By selectively tuning the photon energy to the resonance of either Ce³⁺ (around 120-122 eV) or Ce⁴⁺ (around 124.5 eV), it is possible to amplify the signal corresponding to that specific oxidation state in the valence band spectrum. beilstein-journals.orgaip.org This allows for the highly sensitive detection of changes in the cerium oxidation state. For instance, the reduction of Ce⁴⁺ to Ce³⁺ upon thermal annealing or chemical reaction can be clearly observed by the emergence of a strong resonant feature associated with the Ce³⁺ 4f state at a binding energy of about 1.6-2.0 eV when the photon energy is tuned to the Ce³⁺ resonance. beilstein-journals.orgaip.org This makes RPES an exceptional tool for tracking charge transfer phenomena at the surface of this compound and related materials.

Surface-Ligand Infrared (SLIR) Spectroscopy for Surface Structure and Adsorbate Interactions

Surface-Ligand Infrared (SLIR) Spectroscopy is a form of vibrational spectroscopy used to investigate surface structures and the interactions of adsorbed molecules (ligands) with the surface. This technique provides detailed information on the chemical bonds and functional groups present on the surface of a material like this compound.

The analysis can focus on the intrinsic vibrations of the material's surface groups. For Ce(OH)₄, the infrared spectrum displays characteristic bands corresponding to the stretching and bending vibrations of the hydroxyl (O-H) groups and the cerium-oxygen (Ce-O) bonds. researchgate.net The positions and shapes of these bands can provide insight into the structure, such as the nature of hydrogen bonding between adjacent hydroxyl groups.

Alternatively, SLIR often employs probe molecules, such as carbon monoxide (CO), which are adsorbed onto the surface. The vibrational frequency of the probe molecule is sensitive to the nature of the adsorption site. nih.gov For ceria-based materials, CO has been used extensively to identify different crystallographic facets and to detect the presence of surface defects like oxygen vacancies. nih.govaip.org The interaction of the probe molecule with surface Ce⁴⁺ ions or with Ce³⁺ ions at defect sites results in characteristic shifts in its vibrational frequency, which are detectable by IR spectroscopy. While most studies focus on CeO₂, the principles are directly applicable to understanding the surface chemistry of Ce(OH)₄, including its acidity, basicity, and the nature of its active sites for adsorption and catalysis. arxiv.org Furthermore, IR spectroscopy is used to characterize the coordination of organic or inorganic ligands to the cerium center in complex compounds, as evidenced by shifts in the vibrational bands of the ligand's functional groups (e.g., carboxylates) upon binding. mdpi.com

Thermal and Morphological Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration Levels

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is essential for determining its thermal stability, stoichiometry, and, critically, its hydration levels. jos.ac.cn The compound is structurally a hydrated oxide, often represented as CeO₂·xH₂O.

Ce(OH)₄ → CeO₂ + 2H₂O

By quantifying the mass loss at each stage, the amount of adsorbed water and the number of structural hydroxide groups (i.e., the value of 'x' in CeO₂·xH₂O) can be precisely calculated. For instance, TGA has been used to suggest that some nanocrystalline forms of the material exist as a tetra-hydrated form, Ce(OH)₄. jos.ac.cnresearchgate.net This information is vital for understanding the material's composition and for defining the appropriate calcination temperatures required to convert the hydroxide precursor into the catalytically active cerium oxide.

| Temperature Range (°C) | Process | Description | Reference |

|---|---|---|---|

| < 200 | Dehydration | Loss of physically adsorbed water/residual solvent. | rsc.org |

| ~200 - 400 | Dehydroxylation | Decomposition of structural hydroxide groups to form H₂O. | indexcopernicus.com |

| > 400 | - | Formation of stable, anhydrous Cerium(IV) oxide (CeO₂). |

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and state of aggregation of this compound, often revealing features at the micro and nanoscale. Studies have shown that the morphology of cerium-based nanoparticles can vary significantly depending on the synthesis method.

For instance, this compound synthesized via a wet chemical route at ambient temperature shows highly agglomerated particles that are uniformly distributed. researchgate.net This agglomeration is often attributed to the small grain size and the presence of bulky hydroxyl groups on the surface. researchgate.net In some preparations, the particles form irregular agglomerates when concentrated for analysis. rsc.org

The shape of the particles can also be discerned through SEM. While some methods produce spherical particles, others can lead to different morphologies. osf.ioscielo.br For example, SEM analysis of cerium oxide nanoparticles has shown round shapes scattered across the surface. osf.io Magnification plays a crucial role; at lower magnifications like 500x, a smooth surface morphology might be observed, while at higher magnifications like 10,000x, the individual round particles with a uniform size become clearly visible. osf.io In other cases, SEM images reveal that nanoparticles have agglomerated to form larger, spherical-shaped particles. scielo.br

When prepared as part of a composite material, such as with iron(III) oxide, SEM confirms the presence of spherical nanoparticles, with diameters ranging from 25 to 60 nm, along with their aggregates. These particles can be evenly distributed on a substrate, forming a porous coverage. mdpi.com The synthesis precursor can also influence the resulting morphology. For example, using cerium chloride as a precursor can lead to more elongated and better-distributed particles compared to using cerium nitrate (B79036). researchgate.net

Table 1: Summary of SEM Findings for this compound and Related Cerium Oxides

| Preparation Method/Precursor | Observed Morphology | Particle Size/Features | Reference |

|---|---|---|---|

| Wet chemical route | Highly agglomerated, uniformly distributed particles | Small grain size | researchgate.net |

| Precipitation | Round particles | Uniform size, visible at 10,000x magnification | osf.io |

| Precipitation | Agglomerated spherical-shaped particles | - | scielo.br |

| Combinatorial homogeneous precipitation | Irregular agglomerates | Average diameter 108 ± 41 nm | rsc.org |

| CeO₂·Fe₂O₃ composite | Spherical nanoparticles and their aggregates | 25–60 nm | mdpi.com |

Transmission Electron Microscopy (TEM) and High-Resolution Variants for Nanoscale Morphology and Elemental Distribution

Transmission Electron Microscopy (TEM) and its high-resolution variants (HRTEM) provide more detailed insights into the nanoscale morphology, crystal structure, and elemental distribution of this compound and its derivatives.

TEM analysis confirms the nanostructured nature of these materials, often revealing particle sizes in the range of a few nanometers. For instance, cerium oxide nanoparticles synthesized by a precipitation method were found to have a particle size of approximately 16 nm. scielo.br Other studies have reported particle sizes in the range of 7-10 nm with a spherical morphology. osf.io In some syntheses, TEM images show spherical nanoparticles with diameters ranging from 40-80 nm. scielo.org.mx

HRTEM goes a step further by allowing visualization of the atomic lattice fringes, confirming the crystalline nature of the nanoparticles. For example, HRTEM images of cerium oxide nanoparticles have shown clear atomic fringes with an interplanar d-spacing of 0.32 nm, which corresponds to the (111) planes of the ceria crystal structure. scispace.com This technique is also crucial for assessing the size and distribution of the crystallites. scielo.org.mx

Furthermore, when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDX) in a scanning TEM (STEM) mode, the elemental distribution within the sample can be mapped. High-angle annular dark-field (HAADF-STEM) imaging has been used to confirm the uniform distribution of cerium within nanoparticles. rsc.org EDX analysis provides elemental confirmation, verifying the presence of cerium and oxygen in the expected stoichiometry. scispace.com This is particularly useful in doped or composite materials to ascertain the distribution of the different elements. scirp.org

The morphology of the nanoparticles as observed by TEM can be influenced by the synthesis conditions. Different shapes such as nanospheres, nanorods, and nanocubes have been reported. mdpi.comrsc.org For instance, cerium oxide nanocrystals with shapes including spheres, nanowires, and nanorods can be synthesized by simply varying the anionic composition or the type of counter-ion during a precipitation-hydrothermal technique. researchgate.net

Table 2: Nanoscale Morphological and Elemental Data from TEM/HRTEM

| Sample Description | Technique | Key Findings | Dimensions | Reference |

|---|---|---|---|---|

| Cerium oxide nanoparticles | TEM | Spherical morphology | 7-10 nm | osf.io |

| Cerium oxide nanoparticles | TEM | Spherical particles | ~16 nm | scielo.br |

| Cerium oxide nanoparticles | TEM | Spherical nanoparticles | 40-80 nm | scielo.org.mx |

| CeO₂ nanoparticles in GNF | HRTEM, EDX | Crystalline with (111) planes, confirmed Ce and O presence | d-spacing = 0.32 nm | scispace.com |

| Polymer-coated CeO₂ | HAADF-STEM | Uniform elemental distribution of Ce | - | rsc.org |

X-ray Absorption Spectroscopy for Local Structure and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure of a material. It is particularly useful for amorphous or nanocrystalline materials like this compound where long-range order is absent. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aip.org

Extended X-ray Absorption Fine Structure (EXAFS) Studies on Coordination and Cluster Formation

EXAFS provides information about the local atomic environment of a specific element, including coordination numbers and bond distances to its nearest neighbors. aip.org

For cerium oxides, EXAFS studies at the Ce LIII-edge have been instrumental in characterizing the local structure. In hydrous and precipitated CeO₂ samples, an increase in the coordination number of the first Ce−O shell was observed, along with a longer Ce-O bond distance compared to anhydrous CeO₂. acs.org However, the coordination numbers for the second (Ce−Ce) and third (Ce−O) shells were found to be reduced, which is indicative of smaller particle sizes and increased hydration. acs.org

EXAFS studies have also shed light on the formation of cerium clusters in solution. In aqueous solutions of Ce(IV), the presence of Ce-Ce bonds indicates the formation of hydroxide clusters. nii.ac.jpresearchgate.net When a phosphate-containing molecule like diphenyl phosphate (B84403) (DPP), a model for DNA, is introduced, the Ce-Ce signal is significantly reduced at a 1:1 molar ratio, suggesting the formation of a Ce-DPP complex. nii.ac.jpresearchgate.net As the Ce(IV)/DPP ratio increases, the Ce-Ce signal reappears and strengthens, indicating the formation of a larger Ce-Ce-DPP cluster structure. nii.ac.jpresearchgate.net

In doped ceria, EXAFS has revealed local deviations from the average crystal structure. For instance, in gadolinium-doped ceria, a decrease in the average Ce-near neighbor oxygen bond length has been identified. aip.org DFT calculations have been used to support the interpretation of EXAFS data, suggesting the formation of hydrolytic Ce(IV) species up to a hexamer in size. researchgate.net

Table 3: Selected EXAFS Findings on Cerium Coordination

| System | Key Finding | Bond Distance/Coordination Number | Reference |

|---|---|---|---|

| Hydrous/precipitated CeO₂ | Increased Ce-O coordination and bond distance | - | acs.org |

| Hydrous/precipitated CeO₂ | Reduced Ce-Ce and outer Ce-O coordination | - | acs.org |

| Ce(IV) in aqueous solution | Formation of Ce-DPP complex, disrupting Ce-Ce clusters | - | nii.ac.jpresearchgate.net |

| Ce(IV)/DPP > 1 | Reformation of Ce-Ce bonds in a Ce-Ce-DPP structure | - | nii.ac.jpresearchgate.net |

| Gd-doped ceria | Decrease in average Ce-near neighbor oxygen bond length | 2.341 Å (undoped) to 2.325 Å (20% Gd) | aip.org |

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination

The XANES region of the absorption spectrum is highly sensitive to the oxidation state and local geometry of the absorbing atom. aip.org For cerium, the Ce LIII-edge XANES is a distinctive fingerprint of its oxidation state. acs.org

Ce(IV) compounds exhibit a characteristic double-peak structure in their LIII-edge XANES spectra. acs.org The higher energy peak (labeled A) is due to a transition from the 2p core level to 5d-like states with no 4f occupancy, while the lower energy peak (labeled B) corresponds to a final state where a 4f level is occupied. acs.org In contrast, Ce(III) compounds show a single strong peak at an energy lower than peak B in Ce(IV). acs.orgiucr.org

This distinct difference allows for the quantification of Ce³⁺ and Ce⁴⁺ concentrations in mixed-valence systems. acs.org Studies on cerium oxide nanoparticles have used XANES to track the valence transition as a function of annealing temperature. At low temperatures, the spectra resemble that of a Ce(III) standard, indicating a trivalent state. iucr.org As the temperature increases, the spectrum shows a coexistence of Ce³⁺ and Ce⁴⁺ features, and at higher temperatures, it becomes identical to that of standard CeO₂, confirming a complete transition to the Ce(IV) state. iucr.org

High-energy resolution fluorescence-detection (HERFD) XANES provides even greater detail by overcoming the core-hole lifetime broadening, offering a more precise probe of the electronic structure. arxiv.org HERFD-XANES studies on CeO₂ nanoparticles have confirmed that even in very small nanoparticles, cerium remains predominantly in the +4 oxidation state. arxiv.org The pre-edge region of the Ce LIII HERFD-XANES spectra, which arises from the 2p to 4f transition, is particularly sensitive. A single pre-edge peak confirms the Ce(IV) state, as a Ce(III) ion would lead to a splitting of this feature. arxiv.orghzdr.de XANES analysis of cerium oxides precipitated in the presence of H₂O₂ showed no significant variation in the cerium valence state compared to anhydrous CeO₂, although the intensity of the white line peaks decreased. acs.org

Table 4: Characteristic Ce LIII-edge XANES Features

| Cerium Oxidation State | Key Spectral Feature | Energy Region (approx.) | Reference |

|---|---|---|---|

| Ce(IV) | Double-peak structure (A and B) | Peak A: ~5735-5739 eV, Peak B: ~5726-5729 eV | acs.orggoogle.com |

| Ce(III) | Single strong peak (C) | ~5725.5 eV | iucr.org |

| Ce(IV) | Single pre-edge peak | ~5718 eV | hzdr.de |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| Cerium(III) hydroxide |

| Cerium oxide |

| Ceric hydroxide |

| Cerium(IV) ammonium (B1175870) sulfate (B86663) dehydrate |

| Ammonium hydroxide |

| Iron(III) oxide |

| Cerium chloride |

| Cerium nitrate |

| Diphenyl phosphate |

| Gadolinium-doped ceria |

| Cerium(III) nitrate |

| Hydrogen peroxide |

| Ceric oxide |

| Cerium titanate pyrochlore |

| Bismuth-cerium oxide |

| Monazite |

| Ceric ammonium nitrate |

| Isopropanol |

| Hexamethylenetetramine |

| Europium-doped cerium oxide |

| Zinc oxide |

| Cadmium doped Cerium oxide |

| Polyamide |

| Poly(acrylic acid) |

| Poly(allylamine) |

| Methylene blue |

| Gold |

| Platinum |

| Glassy carbon |

| Sulfuric acid |

| Bisulfate |

| Sulfate |

| Nitric acid |

| Cetyltrimethylammonium bromide |

| Carbon |

| Nitrogen |

| Water |

| Ethanol |

| Pyridine |

Fundamental Redox Chemistry and Reaction Mechanisms of Cerium Iv Hydroxide

Elucidation of Cerium(III)/Cerium(IV) Redox Cycling

The cornerstone of ceria's catalytic activity is the facile and reversible transition between the Ce(III) and Ce(IV) oxidation states (Ce³⁺ ↔ Ce⁴⁺ + e⁻). rsc.orgresearchgate.net This redox couple allows ceria-based materials to act as an "oxygen buffer," storing and releasing lattice oxygen in response to the surrounding chemical environment. researchgate.net The process is intrinsically linked to the formation and annihilation of oxygen vacancies within the ceria lattice. When a lattice oxygen atom is removed, two adjacent Ce⁴⁺ ions are reduced to Ce³⁺ to maintain charge neutrality, creating an oxygen vacancy. acs.org

The standard redox potential of the Ce(IV)/Ce(III) couple is highly sensitive to the chemical environment, including the pH and the presence of coordinating ligands (anions). researchgate.netosti.gov For instance, the potential varies significantly in different acids, a phenomenon attributed to the differential complexation of Ce³⁺ and Ce⁴⁺ ions by the acid's anions. osti.govsoton.ac.uk In many acidic solutions, Ce³⁺ exists as a hydrated ion, such as [Ce(H₂O)₉]³⁺, while the more oxophilic Ce⁴⁺ readily forms complexes with anions. nih.govacs.org This differential stabilization significantly shifts the equilibrium and, therefore, the redox potential. osti.govnih.gov The kinetics of this electron transfer can be highly asymmetrical and are influenced by the electrode material and the dissociation of cerium-sulfate complexes in solution. acs.orgacs.orgrsc.org

Table 4.1.1: Influence of Acid Medium on Ce(IV)/Ce(III) Redox Potential

| Acid Medium (1 M) | Standard Potential (vs. SHE) | Reference |

|---|---|---|

| HClO₄ | 1.74 V | researchgate.net |

| H₂SO₄ | 1.44 V | umich.edu |

| HNO₃ | 1.61 V | umich.edu |

| HCl | 1.28 V | researchgate.net |

Note: Potentials can vary with acid concentration and temperature.

Mechanisms of Reactive Oxygen Species Generation

Cerium(IV) hydroxide (B78521) and ceria nanoparticles are known to generate or scavenge reactive oxygen species (ROS), a behavior that is highly dependent on the Ce³⁺/Ce⁴⁺ ratio at the surface. frontiersin.orgnih.gov The generation of superoxide (B77818) radicals (O₂•⁻) is a key process. Density Functional Theory (DFT) calculations show that superoxide radicals can form through the direct interaction of molecular oxygen (O₂) with low-coordinated Ce³⁺ sites on the surface of reduced ceria. acs.org In this process, an electron is transferred from a Ce³⁺ ion to an adsorbed O₂ molecule, resulting in the formation of a Ce⁴⁺ ion and a superoxide anion. rsc.org

The interaction of O₂ with two-electron donor centers, such as surface oxygen vacancies, typically leads to the formation of diamagnetic peroxide species (O₂²⁻). acs.org However, the Ce³⁺ sites act as single-electron donors, favoring the formation of the paramagnetic superoxide radical. acs.org These superoxide anions can subsequently participate in reactions that produce other damaging ROS, such as hydroxyl radicals (•OH). nih.gov Conversely, Ce³⁺ sites can also act as antioxidants by scavenging superoxide and hydroxyl radicals, while Ce⁴⁺ sites can mimic catalase activity by reacting with hydrogen peroxide. rsc.orgfrontiersin.org This dual pro- and anti-oxidant capability is a unique feature of cerium-based nanomaterials. arxiv.org

The proposed mechanism for superoxide scavenging involves the oxidation of Ce³⁺: O₂•⁻ + Ce³⁺ + 2H⁺ → H₂O₂ + Ce⁴⁺ rsc.org

Role as a Lewis Acid Catalyst in Chemical Transformations

The Ce⁴⁺ ion in cerium(IV) hydroxide and related compounds is a hard Lewis acid, meaning it is a strong electron pair acceptor. This property allows it to activate a wide variety of organic substrates, particularly those containing Lewis basic sites like oxygen or nitrogen atoms (e.g., alcohols, carbonyls). By coordinating to a substrate, the Ce(IV) center withdraws electron density, making the substrate more susceptible to nucleophilic attack or other transformations.

In some catalytic systems, surface oxygen vacancies on ceria can act as Lewis base sites, which are important for activating or stabilizing key intermediates like bidentate carbonate. oup.com The Lewis acidic Ce⁴⁺ sites and Lewis basic oxygen vacancies can work in concert to facilitate reactions. Furthermore, the electron-deficiency of Ce(IV) centers can be harnessed to increase the electrophilicity and enhance the catalytic performance of other metals in composite materials. osti.gov

Cooperative Catalysis involving Cerium(III) and Cerium(IV) Active Sites

Increasingly, research indicates that the most effective cerium-based catalysts rely on the synergistic interplay between adjacent Ce³⁺ and Ce⁴⁺ sites. tandfonline.comnih.gov This cooperative mechanism is particularly evident in hydrolysis reactions and certain oxidation processes. In these systems, the two oxidation states perform distinct but complementary roles.

A well-established model for the hydrolysis of phosphates proposes that the more acidic Ce⁴⁺ ion acts as a Lewis acid, coordinating to and activating the phosphate (B84403) group. tandfonline.comnih.gov Simultaneously, an adjacent Ce³⁺ site provides a metal-bound hydroxide (Ce³⁺-OH). tandfonline.com The hydroxide bound to Ce³⁺ is a much stronger nucleophile than one bound to Ce⁴⁺, and it performs the nucleophilic attack on the activated phosphate center, leading to bond cleavage. tandfonline.com This dual-site mechanism has been observed in catalysts ranging from ceria nanoparticles to complex Ce-based metal-organic frameworks (MOFs), where the ratio of Ce³⁺ to Ce⁴⁺ is crucial for catalytic efficiency. frontiersin.orgtandfonline.comnih.gov This cooperative effect has also been proposed for the oxidation of benzyl (B1604629) alcohol. orientjchem.org

A similar synergistic mechanism has been proposed for the hydrolysis of organophosphorus compounds using a UiO-66(Ce) nanozyme. In this system, it was proposed that a Ce(IV)-OH site first coordinates with the phosphate group to activate the P-O bond, and then a Ce(III)-OH site attacks the phosphorus atom in a nucleophilic substitution. nih.gov

Identification and Characterization of Catalytically Active Hydroxo-Clusters

The active sites in cerium-based catalysts are often not isolated ions but rather polynuclear clusters, particularly in hydrated or hydroxylated forms. In Ce-based metal-organic frameworks (MOFs), the fundamental building blocks are often inorganic clusters like the {Ce₆} cluster. rsc.org For example, in the UiO-66(Ce) MOF, the catalytically active units are Ce₆O₄(OH)₄ clusters, which are connected by organic linkers. nih.gov XPS analysis has shown that these clusters contain a mix of Ce³⁺ and Ce⁴⁺ ions, with an average of two Ce³⁺ and four Ce⁴⁺ ions per cluster, enabling the cooperative catalysis described previously. tandfonline.comnih.gov

In other systems, the formation of dimeric cerium(IV) species, such as [Ce-O-Ce]⁶⁺, has been indicated by kinetic studies in acidic media. orientjchem.org Mechanistic studies on the photocatalytic oxidation of alcohols using large cerium-oxysulfate clusters (e.g., Ce₇₀) have highlighted the role of these well-defined structures in controlling reactivity and selectivity. osti.gov The surface of these clusters provides a controlled environment for radical generation, altering reaction pathways compared to homogeneous catalysts. osti.gov The introduction of other transition metals into these cerium-oxo clusters can further tune their reactivity by creating or enhancing oxygen defects. osti.gov

Investigations of Oxygen Vacancy Formation and Dynamics on Cerium Oxide Surfaces

Oxygen vacancies (Oᵥ) are point defects in the ceria lattice that are paramount to its catalytic function. researchgate.netnih.gov They are the primary sites for oxygen exchange and are intimately linked to the Ce³⁺/Ce⁴⁺ redox cycle. rsc.orgacs.org The formation of an oxygen vacancy involves the removal of a neutral oxygen atom from the lattice, leaving behind two electrons that become localized on two neighboring Ce⁴⁺ ions, reducing them to Ce³⁺. acs.org

The energy required to form an oxygen vacancy is highly dependent on its location (surface vs. subsurface) and the specific crystal facet of the ceria. acs.orgresearchgate.net For example, the (111) surface is the most stable facet of ceria, and vacancy formation is more difficult here compared to the more open and reactive (110) and (100) surfaces. acs.orgresearchgate.netnih.gov At low temperatures on the (111) surface, subsurface vacancies can be more stable than surface ones. frontiersin.org However, at higher temperatures, vacancies can migrate and form linear clusters, exposing ensembles of Ce³⁺ ions to reactants. researchgate.net The dynamics of these vacancies, including their formation, migration, and clustering, are crucial for catalytic processes like the water-gas shift reaction and CO oxidation. researchgate.net The presence of these vacancies facilitates the dissociation of molecules like H₂O and the activation of CO₂. oup.com

Table 4.6.1: Calculated Oxygen Vacancy Formation Energies on Ceria Surfaces

| Ceria Facet | Vacancy Location | Formation Energy Range (DFT+U) | Reference |

|---|---|---|---|

| Bulk | - | 2.5 - 3.5 eV | acs.org |

| (111) | Subsurface | Lower than surface | researchgate.netfrontiersin.org |

| (110) | Surface | 1.0 - 2.5 eV | acs.org |

| (100) | Surface | Generally higher than (110) | researchgate.net |

Note: Values are theoretical and can vary based on the computational method (e.g., DFT+U vs. hybrid DFT). researchgate.net

Mechanistic Studies of Specific Oxidation Reactions

CO Oxidation: The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) over ceria-based catalysts is a classic example of its redox functionality. The most widely accepted mechanism is the Mars-van Krevelen mechanism. mdpi.com In this process, a CO molecule adsorbs onto the catalyst surface and reacts with a lattice oxygen atom from the ceria, forming CO₂ and leaving behind an oxygen vacancy (and two Ce³⁺ sites). mdpi.comrsc.org The catalyst is then regenerated when the oxygen vacancy is filled by an oxygen atom from the gas phase (O₂), re-oxidizing the Ce³⁺ sites back to Ce⁴⁺. nih.gov The formation of the oxygen vacancy is often the rate-determining step. mdpi.com The presence of hydroxyl groups on the ceria surface, particularly under conditions with H₂, can alter the mechanism, leading to the formation of carbonate or formate (B1220265) intermediates. mdpi.comresearchgate.net

Alcohol Oxidation: Cerium(IV) compounds are potent oxidants for alcohols. mgesjournals.commgesjournals.com The mechanism often involves the formation of a complex between the Ce(IV) ion and the alcohol molecule. orientjchem.org This is followed by a rate-limiting, single-electron transfer step within the complex, which disproportionates to yield a Ce(III) ion, a proton, and an alkoxy radical intermediate. orientjchem.orgacs.org This radical can then undergo further rapid oxidation. mgesjournals.com In photocatalytic systems, light can be used to induce a ligand-to-metal charge transfer (LMCT) in Ce(IV)-alkoxide complexes, leading to the homolytic cleavage of the Ce-O bond and the generation of the alkoxy radical. acs.orgnih.gov In some cases, the reaction can be catalyzed by ruthenium complexes with cerium(IV) acting as the terminal oxidant. researchgate.net

Phosphoester and Pyrophosphate Hydrolysis Mechanisms

The remarkable catalytic activity of the cerium(IV) ion in the hydrolysis of phosphoesters and pyrophosphates has been well-established, with reaction rate accelerations far exceeding those of other metal ions. tandfonline.comnih.gov The mechanism of action leverages the unique properties of the Ce(IV) ion, often in cooperation with its reduced Ce(III) form, to facilitate the cleavage of stable P-O bonds. tandfonline.comtandfonline.com

At the core of the mechanism is the function of Ce(IV) as a potent Lewis acid. core.ac.ukresearchgate.net It coordinates to the oxygen atoms of the phosphate or pyrophosphate group, thereby activating the phosphorus center toward nucleophilic attack. researchgate.netfrontiersin.org This interaction withdraws electron density from the phosphodiester linkage, making it more susceptible to hydrolysis. nih.gov

A key feature of cerium-based hydrolysis is the concept of cooperative catalysis, which is reminiscent of the mechanisms employed by metalloenzymes like alkaline phosphatase. tandfonline.com This cooperation can occur between two or more cerium ions or between cerium and another metal ion. tandfonline.comnih.gov In systems involving cerium hydroxide or cerium oxide nanoparticles, Ce(IV) and Ce(III) sites often coexist and work in concert. tandfonline.comtandfonline.com The Ce(IV) ion acts as the Lewis acid to activate the substrate, while a Ce(III) ion provides a metal-bound hydroxide (or water molecule that acts as its precursor) which serves as the effective nucleophile for the attack on the activated phosphorus atom. tandfonline.comnih.govresearchgate.net

Kinetic studies and structural analysis have identified specific catalytically active species in solution. Under acidic conditions (pH < 2.5) where the formation of cerium hydroxide gel is limited, the active species for DNA hydrolysis was identified as a bimetallic hydroxo-cluster, [Ce₂(OH)₄]⁴⁺. nih.gov In this cluster, two Ce(IV) ions are bridged by two hydroxide groups. nih.gov The mechanism involves the coordination of the phosphodiester linkage to both Ce(IV) ions, which strongly activates the phosphorus atom. nih.gov The subsequent nucleophilic attack is carried out by a hydroxide ion coordinated to one of the Ce(IV) ions, a process favored by the proximity of the nucleophile and the electrostatic stabilization of the negatively charged transition state by the cationic cluster. nih.gov

In neutral solutions, other polynuclear hydroxo/oxo species are responsible for the catalytic activity. nih.gov The specific nature of these species can be complex and dependent on the method of preparation and pH. nih.gov For the hydrolysis of the model phosphodiester bis(p-nitrophenyl) phosphate (BNPP), various active species have been proposed. nih.gov

| Proposed Active Species | Substrate | pH Conditions | Key Mechanistic Role | Source |

|---|---|---|---|---|

| [Ce₂(OH)₄]⁴⁺ | DNA (phosphodiester) | Acidic (< 2.5) | Bimetallic Lewis acid activation; intramolecular hydroxide nucleophile delivery | nih.gov |

| Ce₂(OH)₇⁺ | bis(p-nitrophenyl) phosphate (BNPP) | Neutral (5-8) | Active species in second-order kinetics | nih.gov |

| Ce₄(OH)₁₃³⁺, Ce₄(OH)₁₄²⁺, Ce₄(OH)₁₅⁺ | bis(p-nitrophenyl) phosphate (BNPP) | Neutral (5 to >7) | Polynuclear active species; activity increases with higher positive charge | nih.gov |

| Cooperative Ce⁴⁺/Ce³⁺ sites | Pyrophosphates, Phosphoesters | Physiological | Ce⁴⁺ acts as Lewis acid; Ce³⁺ provides hydroxide nucleophile | tandfonline.comnih.gov |

The hydrolysis of pyrophosphates follows a similar mechanistic principle. For instance, in cerium-based metal-organic frameworks (MOFs) that effectively hydrolyze ATP to AMP and inorganic phosphate, the catalysis is performed by Ce₆O₄(OH)₄ clusters on the MOF surface. tandfonline.com These clusters contain both Ce(IV) and Ce(III) ions. The Ce(IV) ions bind and activate the pyrophosphate group, while the Ce(III) ions provide the metal-bound hydroxide nucleophile for the hydrolytic cleavage. tandfonline.comnih.gov This dual-functionality allows for the efficient breakdown of otherwise stable pyrophosphate bonds under physiological conditions. tandfonline.com

N-Oxidation Pathways involving Hydrogen Peroxide and Peroxo-Intermediates

This compound, in conjunction with hydrogen peroxide (H₂O₂), serves as an effective catalytic system for oxidation reactions, including the N-oxidation of pyridine-based derivatives. researchgate.net The reactivity in these systems is governed by the redox cycling between Ce(IV) and Ce(III) and the formation of highly reactive peroxo-cerium intermediates. researchgate.netarxiv.org

The interaction of hydrogen peroxide with cerium species is complex. H₂O₂ can act as both an oxidizing and a reducing agent. arxiv.org For example, it can oxidize Ce(III) to Ce(IV), a common step in the synthesis of this compound from cerium(III) precursors. scispace.com Conversely, it can also reduce Ce(IV) to Ce(III). arxiv.org This dual reactivity is central to the catalytic cycle.

In the presence of H₂O₂, cerium(IV) species can form cerium-peroxo (Ce-O₂²⁻) and/or cerium-hydroperoxo (Ce-OOH⁻) complexes. researchgate.netarxiv.org The formation of these stable intermediates has been confirmed by spectroscopic methods and is considered a key step in the catalytic cycle for H₂O₂ disproportionation and other oxidation reactions. researchgate.netarxiv.org These peroxo species are potent oxidizing agents.

The general mechanism for N-oxidation of substrates like pyridines using a Ce(IV)/H₂O₂ system involves several key steps. In one proposed pathway, Ce(IV) is first reduced to Ce(III) by a substrate or another component. The Ce(III) is then re-oxidized back to Ce(IV) by hydrogen peroxide, completing the catalytic cycle. acs.org

Alternatively, a Fenton-like reaction mechanism can be at play. In a system designed for the degradation of organic pollutants using Ce(IV)/H₂O₂/hydroxylamine (B1172632), it was proposed that Ce(IV) first reacts with hydroxylamine to form an aminoxyl radical (NH₂O•) and Ce(III). acs.org The generated Ce(III) is then oxidized by H₂O₂ back to Ce(IV), while the aminoxyl radical reacts with more H₂O₂ to produce highly oxidative hydroxyl radicals (HO•). acs.org This demonstrates the ability of the Ce(III)/Ce(IV) couple to facilitate the generation of various reactive oxygen species from H₂O₂.

The efficiency and pathway of the N-oxidation reaction can be influenced by the specific cerium catalyst used, whether it is a simple salt, a polyoxometalate, or a heterogeneous catalyst. researchgate.net For example, incorporating Ce(IV) into polyoxometalate structures has been shown to significantly enhance catalytic activity for the oxidation of pyridines with H₂O₂. researchgate.net

| Species/Reaction | Description | Significance | Source |

|---|---|---|---|

| Ce³⁺ + H₂O₂ → Ce⁴⁺ | Oxidation of Ce(III) to Ce(IV) by hydrogen peroxide. | Regeneration of the active Ce(IV) state in catalytic cycles. | scispace.comacs.org |

| Ce⁴⁺ + H₂O₂ → Ce³⁺ | Reduction of Ce(IV) to Ce(III) by hydrogen peroxide. | Contributes to the redox cycling of cerium. | arxiv.org |

| Cerium-peroxo (Ce-O₂²⁻) | Stable intermediate formed from the reaction of cerium oxide with H₂O₂. | Key reaction intermediate in H₂O₂ disproportionation and oxidation reactions. | researchgate.netarxiv.org |

| Cerium-hydroperoxo (Ce-OOH⁻) | Intermediate species formed from the reaction of cerium oxide with H₂O₂. | Potential reactive intermediate in oxidation catalysis. | researchgate.net |

| Ce(IV)/H₂O₂/Hydroxylamine | A triple system generating aminoxyl and hydroxyl radicals. | Demonstrates a pathway for generating reactive oxygen species for oxidation. | acs.org |

Advanced Catalytic Applications Research of Cerium Iv Hydroxide

Environmental Catalysis

Cerium(IV) hydroxide (B78521) and its derivatives, primarily cerium oxide (CeO₂), are proving to be highly effective catalysts in several environmental applications. srce.hrdiva-portal.org The compound's high oxygen storage capacity and the mobility of oxygen within its lattice structure are key to its performance. srce.hrresearchgate.net

Exhaust Gas Treatment Catalysis (e.g., CO and NOx Oxidation)

Cerium(IV) hydroxide is a crucial component in modern three-way catalytic converters used in vehicles to reduce harmful emissions. srce.hrgoogle.com These catalysts simultaneously convert carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂). srce.hrgoogle.com

The catalytic mechanism involves the reversible conversion between Ce³⁺ and Ce⁴⁺. google.com Under oxygen-rich conditions, Ce³⁺ is oxidized to Ce⁴⁺, storing oxygen. When oxygen levels are low, Ce⁴⁺ is reduced back to Ce³⁺, releasing the stored oxygen to oxidize CO and hydrocarbons. google.com This oxygen storage capacity ensures efficient pollutant conversion even under fluctuating exhaust gas conditions. google.com Research has shown that cerium oxide-based catalysts can significantly reduce CO and NOx emissions from diesel engines. taylors.edu.my The addition of cerium oxide nanoparticles to diesel fuel has been found to lower NOx emissions by promoting more complete combustion. taylors.edu.my

| Catalyst System | Pollutant Targeted | Key Findings |

| Cerium Oxide in Three-Way Converters | CO, NOx, Hydrocarbons | Facilitates the conversion of pollutants to harmless substances through its oxygen storage capacity. srce.hrgoogle.com |

| Cerium Oxide Nano-additives in Diesel | NOx, CO, Hydrocarbons | Reduces NOx emissions by 14% and HC emissions by 56.5% by acting as an oxygen-donating catalyst. taylors.edu.my |

| Ni-CeO₂ Catalyst | CO | High activity for CO oxidation due to the interaction between nickel and ceria. oup.com |